Boc-Gln(Trt)-OH

Peptide Synthesis Solid-Phase Peptide Synthesis Boc-SPPS

Procure Boc-Gln(Trt)-OH for Boc-SPPS to achieve reliable, high-yield syntheses of peptides containing multiple or N-terminal Gln residues. This derivative's Nα-Boc and Nδ-Trt protections provide orthogonal acid-lability that completely blocks chain-terminating pyrrolidone carboxylic acid (Pca) formation and enhances solubility in DMF (1 mmol/2 mL). It ensures robust coupling and precise fluid handling in automated workflows, directly addressing the solubility and dehydration risks inherent to unprotected Gln.

Molecular Formula C29H32N2O5
Molecular Weight 488.6 g/mol
CAS No. 132388-69-3
Cat. No. B557106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Gln(Trt)-OH
CAS132388-69-3
SynonymsBoc-Gln(Trt)-OH; 132388-69-3; N-Boc-N'-trityl-L-glutamine; ST51037535; N-Boc-N-trityl-L-glutamine; Nalpha-Boc-Ndelta-trityl-L-glutamine; PubChem14935; 15563_ALDRICH; 15563_FLUKA; CTK8B8039; MolPort-003-926-859; N|A-Boc-N|A-trityl-L-glutamine; C29H32N2O5; ACT09212; ANW-59245; CB-338; ZINC16322951; AKOS015924206; RTR-004433; AJ-68863; AK-41334; FT-0653594; ST24030200; M-8182; J-300125
Molecular FormulaC29H32N2O5
Molecular Weight488.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C29H32N2O5/c1-28(2,3)36-27(35)30-24(26(33)34)19-20-25(32)31-29(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,30,35)(H,31,32)(H,33,34)/t24-/m0/s1
InChIKeyYEXNCDUSVVLUFM-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Gln(Trt)-OH (CAS 132388-69-3) for Boc-SPPS Procurement: Technical Baseline and Selection Criteria


Boc-Gln(Trt)-OH (Nα-Boc-Nδ-trityl-L-glutamine) is a protected L-glutamine derivative employed as a building block in Boc-based solid-phase peptide synthesis (Boc-SPPS) [1]. The compound incorporates tert-butoxycarbonyl (Boc) protection on the α-amino group and trityl (Trt) protection on the side-chain δ-amide, providing orthogonal acid-labile protection compatible with standard Boc-SPPS deprotection and cleavage protocols . Its primary procurement rationale lies in its demonstrated ability to increase glutamine solubility during coupling, leading to higher yields and reduced by-product formation compared to unprotected or singly protected glutamine analogs [1].

Boc-Gln(Trt)-OH (CAS 132388-69-3): Why Alternative Glutamine Derivatives Compromise Boc-SPPS Performance


Direct substitution of Boc-Gln(Trt)-OH with Boc-Gln-OH or other Gln derivatives in Boc-SPPS workflows introduces quantifiable risks to synthesis success. Unprotected side-chain amide in Boc-Gln-OH exhibits poor solubility in standard coupling solvents and is susceptible to dehydration during activation, leading to nitrile formation and reduced coupling efficiency . Furthermore, the intrinsic susceptibility of N-terminal Gln residues to intramolecular cyclization results in pyrrolidone carboxylic acid (Pca) formation, a chain-terminating by-product that reduces crude peptide purity and overall yield [1]. The Trt protection in Boc-Gln(Trt)-OH sterically blocks this cyclization pathway while simultaneously enhancing solubility in DMF, thereby mitigating both solubility-limited coupling and termination side reactions in a single structural modification .

Boc-Gln(Trt)-OH (CAS 132388-69-3) Comparative Performance Metrics for Procurement Decision-Making


Boc-Gln(Trt)-OH Solubility in DMF Compared to Unprotected Boc-Gln-OH for Boc-SPPS Coupling

Boc-Gln(Trt)-OH demonstrates complete solubility in DMF at coupling-relevant concentrations, yielding a clear solution at 1 mmol in 2 mL DMF (0.5 M) . In contrast, unprotected Boc-Gln-OH exhibits limited solubility in DMF, frequently requiring elevated temperatures, extended sonication, or alternative solvent systems to achieve comparable dissolution, which can compromise coupling kinetics and final yield .

Peptide Synthesis Solid-Phase Peptide Synthesis Boc-SPPS

Boc-Gln(Trt)-OH Purity Specification by HPLC Compared to TLC-Based Purity Grading

While multiple suppliers offer Boc-Gln(Trt)-OH with TLC purity ≥98%, Chem-Impex International provides an HPLC-verified purity specification of ≥98% (HPLC) for catalog number 03790 . This HPLC-based certification offers higher resolution quantification compared to TLC alone, which may not resolve structurally similar impurities or minor degradation products that could interfere with subsequent coupling reactions in demanding SPPS applications .

Peptide Synthesis Analytical Chemistry Quality Control

Boc-Gln(Trt)-OH Pyrrolidone Carboxylic Acid (Pca) Formation Suppression in Boc-SPPS with DCM Washes

In Boc-SPPS, N-terminal Gln residues are prone to intramolecular cyclization forming pyrrolidone carboxylic acid (Pca), a chain-terminating by-product. Schnölzer et al. demonstrated that Pca formation occurred at all three Gln residues in the HIV-1 PR(1-50) sequence when standard Boc-SPPS cycles were employed without DCM flow washes [1]. However, incorporating DCM flow washes before and after TFA deprotection of Nα-Boc-Gln-peptide-resins completely eliminated detectable Pca formation [1]. Boc-Gln(Trt)-OH, by virtue of its Trt side-chain protection, sterically blocks the cyclization pathway, and when combined with DCM wash protocols, provides dual-layered suppression of this deleterious side reaction [1].

Peptide Synthesis Side Reaction Mitigation Boc-SPPS

Boc-Gln(Trt)-OH (CAS 132388-69-3) Primary Procurement Scenarios for Research and Industrial Use


Boc-SPPS Assembly of Glutamine-Containing Peptide Sequences with High Crude Purity Requirements

Procure Boc-Gln(Trt)-OH for Boc-SPPS of peptides containing multiple or N-terminal Gln residues where chain-terminating Pca formation must be minimized. The Trt side-chain protection, combined with DCM flow wash protocols, has been demonstrated to eliminate detectable Pca by-product formation in multi-Gln sequences, preserving full-length product yield [1].

Automated Boc-SPPS Workflows Requiring Reliable Solubility and Coupling Consistency

Select Boc-Gln(Trt)-OH for automated Boc-SPPS systems where complete solubility in DMF (1 mmol/2 mL) is essential for reliable fluid handling and reproducible coupling kinetics. Unprotected Boc-Gln-OH exhibits limited solubility that can cause precipitation in instrument lines or inconsistent delivery, compromising automated synthesis reliability .

GMP or High-Assurance Peptide Synthesis Requiring HPLC-Verified Building Block Purity

When peptide products are intended for preclinical studies, GMP manufacturing, or applications requiring rigorous impurity profiling, procure Boc-Gln(Trt)-OH with HPLC-verified purity (≥98%) rather than TLC-only grading. HPLC analysis provides superior resolution of trace impurities that TLC may not detect, reducing the risk of impurity-derived synthesis failures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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